molecular formula C8H14N2O B1519059 3-Pentyl-1,2-oxazol-5-amine CAS No. 1038968-74-9

3-Pentyl-1,2-oxazol-5-amine

Cat. No.: B1519059
CAS No.: 1038968-74-9
M. Wt: 154.21 g/mol
InChI Key: SWUFZCKNJXQAAH-UHFFFAOYSA-N
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Description

3-Pentyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C8H14N2O . It belongs to the class of oxazole derivatives, which are heterocyclic compounds with a five-membered ring containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazole derivatives has been a field of interest for many years due to their wide spectrum of biological activities . Various methods have been developed for the synthesis of oxazoles, including the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring attached to a pentyl chain. The oxazole ring is a doubly unsaturated system with one oxygen atom at position 1 and a nitrogen atom at position 3 .


Physical and Chemical Properties Analysis

The average mass of this compound is 154.210 Da . Further physical and chemical properties specific to this compound are not available in the retrieved papers.

Scientific Research Applications

Photochemical Synthesis

3-Pentyl-1,2-oxazol-5-amine is related to compounds like 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which have been synthesized through photochemical methods. This process involves irradiation in the presence of nitrogen nucleophiles, leading to fragmentation and formation of oxadiazoles (Buscemi et al., 2001).

Nanoparticle Synthesis

In the field of drug delivery and diagnostics, this compound-like compounds are used in synthesizing core-crosslinked nanoparticles. These are made using bifunctional, amphiphilic poly(2-oxazoline) macromonomers, demonstrating versatility in creating particles with functional surface groups (Kampmann et al., 2016).

C-H Amination Processes

Oxadiazoles like this compound are used in C-H amination, particularly in reactions mediated by rhodium metal. These reactions are efficient in forming C-N bonds, highlighting the compound's utility in complex organic syntheses (Park et al., 2015).

Organic Synthesis

These compounds are involved in oxidative coupling reactions, such as the formation of 1,2,4-triazoles from hydrazones and aliphatic amines. This demonstrates their role in creating diverse organic structures under oxidative conditions (Chen et al., 2016).

Electrochemical Bond Formation

In the context of electrochemical reactions, compounds similar to this compound are synthesized from acetylenic amines and carbon dioxide. This method avoids the use of toxic chemicals, showcasing the compound's role in green chemistry (Feroci et al., 2005).

Future Directions

Oxazole derivatives have been gaining attention due to their increasing importance in the field of medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives, including 3-Pentyl-1,2-oxazol-5-amine, and screening them for various biological activities.

Mechanism of Action

Action Environment:

Environmental factors, such as pH, temperature, and solvent polarity, may influence the compound’s efficacy and stability. For instance:

3-Pentyl-1,2-oxazol-5-amine . Its potential applications in drug development or other fields warrant exploration. 🌟 .

Properties

IUPAC Name

3-pentyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-3-4-5-7-6-8(9)11-10-7/h6H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUFZCKNJXQAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313301
Record name 3-Pentyl-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038968-74-9
Record name 3-Pentyl-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038968-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentyl-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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